molecular formula C10H10BrN B3093552 4-(Bromomethyl)-3,5-dimethylbenzonitrile CAS No. 1246247-73-3

4-(Bromomethyl)-3,5-dimethylbenzonitrile

Cat. No.: B3093552
CAS No.: 1246247-73-3
M. Wt: 224.1 g/mol
InChI Key: KTMZKGBDKWXODN-UHFFFAOYSA-N
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Description

Overview of Benzonitrile (B105546) Derivatives in Synthetic Applications

Benzonitrile and its derivatives are a cornerstone of organic synthesis, valued for the versatile reactivity of the nitrile (-C≡N) group. atamankimya.comfoodb.ca The nitrile moiety can be readily transformed into a variety of other functional groups, including amines, amides, carboxylic acids, and ketones, making benzonitriles key precursors in the synthesis of a wide array of organic compounds. wikipedia.org They are widely used as intermediates in the production of pharmaceuticals, dyes, and rubber. atamankimya.com The synthesis of benzonitrile itself can be achieved through methods such as the ammoxidation of toluene (B28343) or the dehydration of benzamide. In medicinal chemistry, the benzonitrile scaffold is a component of various therapeutic agents, and its derivatives are studied for a range of pharmacological activities. nih.gov

Strategic Importance of Benzylic Halides in Organic Synthesis

Benzylic halides, compounds containing a halogen atom attached to a carbon atom that is, in turn, bonded to an aromatic ring, are highly important intermediates in organic synthesis. nih.gov Their significance stems from the reactivity of the carbon-halogen bond, which is susceptible to both nucleophilic substitution (SN1 and SN2) and elimination reactions. The stability of the benzylic carbocation or radical intermediate, due to resonance with the adjacent aromatic ring, facilitates these transformations. nih.gov This reactivity makes benzylic halides, such as benzyl (B1604629) bromide and benzyl chloride, common reagents for introducing a benzyl group into a molecule. nih.govacs.org They are particularly valuable in cross-coupling reactions, like the Suzuki-Miyaura reaction, to form diarylmethane structures, which are prevalent in many biologically active compounds and materials. acs.orgthieme-connect.com

Research Trajectory and Significance of 4-(Bromomethyl)-3,5-dimethylbenzonitrile

While extensive research on this compound is not widely documented in publicly accessible literature, its importance is highlighted by its role as a key intermediate in the synthesis of pharmaceutical compounds. A notable application is in the preparation of multi-substituted benzonitrile compounds that are themselves precursors to various drugs. nus.edu.sg

A patented preparation method underscores its significance. The synthesis involves a multi-step process starting from 2,6-dimethyl-4-bromoiodobenzene. Through a series of reactions involving a Grignard reagent, reduction to a benzyl alcohol, halogen-lithium exchange to form an aryl aldehyde, reaction with hydroxylamine (B1172632) to create an oxime, and subsequent dehydration, the cyanophenyl structure is formed. The final step involves the bromination of the methyl group to yield this compound. nus.edu.sg This synthetic route is designed to avoid the use of highly toxic metal cyanides, presenting a more environmentally friendly and safer process with potential for industrial-scale application. nus.edu.sg The development of such a process indicates the compound's value in constructing complex molecular architectures for the pharmaceutical industry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)-3,5-dimethylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c1-7-3-9(6-12)4-8(2)10(7)5-11/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMZKGBDKWXODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CBr)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromomethyl 3,5 Dimethylbenzonitrile

Conventional Synthetic Routes to 4-(Bromomethyl)-3,5-dimethylbenzonitrile

Traditional approaches to synthesizing this compound rely on well-established free-radical bromination reactions and the synthesis of its direct precursor.

Free Radical Benzylic Bromination Strategies

The most common method for introducing a bromine atom at the benzylic position of an alkylbenzene is the Wohl-Ziegler reaction. wikipedia.orgchadsprep.com This reaction utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. wikipedia.org The reaction proceeds via a free-radical chain mechanism, where a bromine radical selectively abstracts a hydrogen atom from the benzylic carbon, which is weakened due to the resonance stabilization of the resulting benzylic radical. chemistrysteps.comlibretexts.org

The success of the Wohl-Ziegler bromination hinges on the careful control of reagent stoichiometry and the choice of a suitable radical initiator. N-Bromosuccinimide (NBS) is the preferred reagent over molecular bromine because it provides a constant, low concentration of bromine in the reaction mixture, which suppresses competing electrophilic addition or substitution reactions on the aromatic ring. chadsprep.commasterorganicchemistry.com

Typically, a slight excess of NBS is used to ensure complete conversion of the starting material. The reaction is initiated by compounds that readily form free radicals upon heating or irradiation, such as benzoyl peroxide (BPO) or 2,2'-azobisisobutyronitrile (AIBN). tcichemicals.com These initiators decompose at a suitable rate at the reaction temperature to generate a steady stream of radicals that propagate the chain reaction. rsc.org

While specific data for the bromination of 3,5-dimethylbenzonitrile (B1329614) is not widely published, analogous reactions provide insight into typical conditions. For instance, the synthesis of 4-(bromomethyl)benzonitrile from 4-methylbenzonitrile has been reported with high yield using NBS and AIBN. rsc.org Similarly, the bromination of 2-bromo-4-methylbenzonitrile (B184184) to 2-bromo-4-(bromomethyl)benzonitrile (B1524715) proceeds efficiently using NBS and benzoyl peroxide. wiley-vch.de The degree of bromination can often be controlled by the amount of NBS used. rsc.org

Table 1: Representative Conditions for Benzylic Bromination of Tolunitrile Derivatives
Starting MaterialBrominating Agent (Equivalents)InitiatorSolventConditionsYieldReference
4-MethylbenzonitrileNBS (1.2 eq)AIBNCarbon TetrachlorideReflux, 8 h90% rsc.org
2-Bromo-4-methylbenzonitrileNBS (1.1 eq)Benzoyl PeroxideCarbon TetrachlorideReflux, 6 h80% wiley-vch.de

The choice of solvent is critical for the selectivity and efficiency of benzylic bromination. Historically, carbon tetrachloride (CCl₄) has been the solvent of choice due to its inertness under radical conditions and its ability to dissolve the reactants while precipitating the succinimide (B58015) byproduct. wikipedia.org However, due to its toxicity and environmental concerns, alternative solvents have been investigated. masterorganicchemistry.com

Non-polar solvents are generally favored to prevent ionic side reactions. Solvents such as chlorobenzene, cyclohexane, and acetonitrile (B52724) have been used successfully. rsc.orggla.ac.uk For example, studies on analogous systems have shown that solvents like 1,2-dichlorobenzene (B45396) can be superior to CCl₄ in terms of both reaction time and isolated yield. koreascience.kr The reaction temperature is typically maintained at the reflux temperature of the chosen solvent to ensure thermal decomposition of the initiator and propagation of the radical chain reaction. rsc.org Selectivity for benzylic bromination over aromatic ring bromination is high under these free-radical conditions, especially with electron-withdrawing groups like the nitrile group present on the ring, which deactivates the ring towards electrophilic attack. mdma.ch

Table 2: Effect of Solvent on Benzylic Bromination Yield
SubstrateSolventYieldReference
Methoxyimino-o-tolyl-acetic acid methyl esterCarbon Tetrachloride79% koreascience.kr
Methoxyimino-o-tolyl-acetic acid methyl ester1,2-Dichlorobenzene92% koreascience.kr
Methoxyimino-o-tolyl-acetic acid methyl esterChlorobenzene87% researchgate.net
Methoxyimino-o-tolyl-acetic acid methyl esterDimethylcarbonate89% researchgate.net

Precursor Synthesis and Functionalization Pathways (e.g., from 3,5-dimethylbenzonitrile)

The primary precursor for the synthesis of this compound is 3,5-dimethylbenzonitrile. This starting material is commercially available. However, more complex, multi-step synthetic routes to the target compound have also been described, starting from different precursors.

One patented method discloses a synthetic pathway starting from 2,6-dimethyl-4-bromoaniline. nus.edu.sg This route involves a series of transformations to build the desired molecular framework. The process includes:

Diazotization of 2,6-dimethyl-4-bromoaniline, followed by reactions to introduce iodine, yielding 2,6-dimethyl-4-bromoiodobenzene.

Selective Grignard formation and reaction to synthesize an aryl aldehyde intermediate.

Reduction of the aldehyde to a benzyl (B1604629) alcohol.

Halogen-lithium exchange followed by further functionalization to yield another aryl aldehyde.

Conversion of the aldehyde to an oxime using hydroxylamine (B1172632).

Dehydration of the oxime to form the nitrile group.

Subsequent bromination to yield the final product, this compound. nus.edu.sg

This pathway highlights a versatile approach where the key functional groups are introduced sequentially, avoiding issues of selectivity that might arise from direct functionalization of a more complex starting material. nus.edu.sg

Emerging and Green Chemistry Approaches to this compound Synthesis

In response to the environmental and safety concerns associated with traditional benzylic bromination methods, particularly the use of hazardous solvents like CCl₄, greener alternatives are being developed. researchgate.net These methods focus on milder reaction conditions, safer solvents, and catalytic approaches.

Catalytic Methods in Benzylic Halogenation

Recent advancements in organic synthesis have led to the development of catalytic methods for benzylic halogenation. These methods often utilize light (photocatalysis) or transition metal catalysts to generate bromine radicals under milder conditions, often avoiding the need for stoichiometric radical initiators. acs.org

Photochemical benzylic bromination, for instance, can be activated by visible light, sometimes from simple household compact fluorescent lamps (CFLs). acs.org These reactions can be performed in more environmentally benign solvents, such as acetonitrile, and often require only a small excess of NBS. acs.org Continuous-flow protocols for photochemical brominations have been developed, offering advantages in scalability, safety, and process control compared to traditional batch methods. acs.org While a specific application of these catalytic methods to 3,5-dimethylbenzonitrile has not been detailed in the literature, the general applicability to a wide range of substituted toluenes suggests it would be a viable and advantageous approach for the synthesis of this compound. acs.org These methods represent a significant step towards safer and more sustainable chemical manufacturing. researchgate.net

Flow Chemistry and Continuous Processing for Enhanced Efficiency

While batch processing is suitable for laboratory-scale synthesis, flow chemistry and continuous processing offer significant advantages for larger-scale production, including enhanced safety, improved heat and mass transfer, and greater consistency. researchgate.net The principles of continuous flow can be effectively applied to the benzylic bromination of substituted toluenes.

In a continuous-flow setup, a solution of the 3,5-dimethylbenzonitrile and a bromine source, which could be N-bromosuccinimide or in-situ generated bromine from sources like HBr-H2O2, are pumped through a heated or photochemically irradiated reactor. researchgate.netresearchgate.net The use of a compact fluorescent lamp (CFL) can serve as a readily available light source for photo-activated radical reactions in a flow reactor constructed from transparent fluorinated ethylene (B1197577) polymer tubing. organic-chemistry.org This approach avoids the use of hazardous chlorinated solvents like carbon tetrachloride, with acetonitrile being a viable alternative. organic-chemistry.org

The reaction parameters, such as residence time, temperature, and stoichiometry, can be precisely controlled to optimize the yield and selectivity of the desired product while minimizing the formation of byproducts like dibrominated species. researchgate.netapolloscientific.co.uk For instance, stock solutions of the toluene (B28343) derivative and the bromine source can be mixed and pumped through a photochemical reactor to obtain the benzyl bromide. apolloscientific.co.uk This methodology has been successfully employed to synthesize various benzyl bromides. apolloscientific.co.uk

Parameter Significance in Flow Chemistry
Residence TimeControls the extent of reaction.
TemperatureInfluences reaction rate and selectivity.
StoichiometryOptimizes reactant conversion and minimizes byproducts.
Light SourceInitiates photochemical reactions.

The inherent safety of continuous-flow protocols is a significant advantage, especially when dealing with highly reactive reagents like bromine. researchgate.net In-situ generation of bromine in the flow system further enhances safety by minimizing the handling and storage of this hazardous substance. researchgate.net

Purification and Isolation Techniques for Academic Research on this compound

Following the synthesis, the crude product mixture contains the desired this compound, unreacted starting materials, the succinimide byproduct (if NBS is used), and potentially over-brominated impurities. For academic research purposes, where high purity is often required, a multi-step purification process is typically employed.

The initial workup usually involves the filtration of the reaction mixture to remove the insoluble succinimide. The filtrate is then typically washed with an aqueous solution of a reducing agent, such as sodium thiosulfate (B1220275) (Na2S2O3), to quench any remaining bromine, followed by washing with water and brine. wiley-vch.de The organic layer is then dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4). wiley-vch.dersc.org

For further purification, two primary techniques are commonly utilized:

Recrystallization: This is a widely used method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture in which the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures. Upon cooling, the pure product crystallizes out, leaving the impurities dissolved in the solvent. Hexane is a solvent that has been successfully used for the recrystallization of similar brominated benzonitrile (B105546) derivatives. wiley-vch.de

Column Chromatography: For more challenging separations or to obtain very high purity, column chromatography is the method of choice. The crude product is loaded onto a stationary phase, typically silica (B1680970) gel, and eluted with a suitable solvent system (mobile phase). The components of the mixture separate based on their differential adsorption to the stationary phase. A common eluent system for similar compounds is a mixture of dichloromethane (B109758) and hexane. wiley-vch.de The separation can be monitored by techniques such as thin-layer chromatography (TLC).

The final isolated product's purity and identity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point determination.

Technique Purpose
FiltrationRemoval of insoluble byproducts (e.g., succinimide).
Aqueous WorkupRemoval of unreacted reagents and water-soluble impurities.
RecrystallizationPurification of the solid product based on solubility differences.
Column ChromatographyHigh-purity separation based on differential adsorption.

Reactivity and Mechanistic Studies of 4 Bromomethyl 3,5 Dimethylbenzonitrile

Nucleophilic Substitution Reactions at the Benzylic Position of 4-(Bromomethyl)-3,5-dimethylbenzonitrile

The bromomethyl group is an excellent leaving group, making the benzylic carbon susceptible to attack by a wide variety of nucleophiles. This reactivity is central to the synthetic utility of the molecule, allowing for the introduction of diverse functionalities.

Nucleophilic substitution at a benzylic position can proceed through either an SN1 (unimolecular) or an SN2 (bimolecular) mechanism, or a combination of both. The preferred pathway is influenced by factors such as the structure of the substrate, the nature of the nucleophile, the solvent, and the temperature.

SN1 Pathway: This mechanism involves a two-step process initiated by the departure of the leaving group (Br⁻) to form a resonance-stabilized benzylic carbocation. The presence of the benzene (B151609) ring effectively delocalizes the positive charge, making this intermediate relatively stable. The subsequent step is the rapid attack of a nucleophile on the carbocation.

SN2 Pathway: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic benzylic carbon from the side opposite to the leaving group, leading to an inversion of stereochemistry at the carbon center.

For this compound, the substrate is a primary benzylic halide. Primary substrates typically favor the SN2 pathway due to minimal steric hindrance. However, the potential for forming a stable benzylic carbocation means that an SN1 pathway can also be accessible, particularly with weak nucleophiles in polar, protic solvents that can solvate both the departing leaving group and the carbocation intermediate. The interplay between potential energy and entropy is a key factor in determining the feasibility and kinetics of these pathways. researchgate.net The precise kinetics and the dominant mechanism for this specific compound would be influenced by the steric bulk of the two methyl groups adjacent to the reaction center, which may slightly hinder the backside attack required for an SN2 reaction.

The benzylic carbon in this compound is prochiral. Therefore, its reaction can lead to the formation of a new stereocenter if a chiral nucleophile is used or if the reaction is conducted in a chiral environment.

SN1 Reactions: If the reaction proceeds via an SN1 mechanism, the intermediate is a planar, achiral carbocation. The nucleophile can attack from either face with equal probability, resulting in a racemic mixture of enantiomers if a new chiral center is formed.

SN2 Reactions: An SN2 reaction proceeds with a complete inversion of configuration at the reaction center. While the starting material is achiral, if it were modified to be chiral (e.g., through isotopic labeling), a predictable stereochemical outcome would be observed. When reacting with a chiral nucleophile, an SN2 reaction would lead to the formation of diastereomers.

The stereoselectivity of nitrile-hydrolyzing enzymes has been a subject of study, demonstrating that enzymes can differentiate between chiral centers, which is a key concept in stereochemical outcomes. chimia.ch Although specific diastereoselectivity studies on this compound are not prominent in the literature, these fundamental principles of stereochemistry would govern its reactions.

The electrophilic benzylic carbon of this compound readily reacts with a variety of nucleophiles. This allows for the straightforward synthesis of a range of derivatives. Halogens that are activated towards nucleophilic aromatic substitution are known to be valuable building blocks for functional materials and heterocycles. nih.gov

Cyanide: Reaction with a cyanide salt (e.g., NaCN or KCN) results in the substitution of the bromine atom, leading to the formation of a new carbon-carbon bond and extending the side chain by one carbon.

Amines: Primary and secondary amines can act as nucleophiles to displace the bromide, forming the corresponding secondary and tertiary benzylamines, respectively. Such reactions are fundamental in the synthesis of many biologically active molecules and materials. researchgate.netresearchgate.net

Phosphines: Triphenylphosphine and other tertiary phosphines react to form phosphonium (B103445) salts. These salts are stable crystalline solids and are valuable as intermediates in organic synthesis, most notably as precursors to Wittig reagents.

Heterocycles: Nitrogen-containing heterocycles, such as imidazoles, pyrazoles, or tetrazoles, can be N-alkylated. For instance, the related compound 4-(Bromomethyl)benzonitrile reacts with 2H-tetrazole in the presence of a base to form the corresponding N-alkylated product.

NucleophileProduct TypeGeneral Reaction Conditions
Cyanide (e.g., KCN)ArylacetonitrilePolar aprotic solvent (e.g., DMSO, DMF)
Ammonia (B1221849) (NH₃)Primary BenzylamineOften used in excess in a suitable solvent
Primary/Secondary Amines (RNH₂/R₂NH)Secondary/Tertiary BenzylamineBase (e.g., K₂CO₃, Et₃N) in solvent like ACN or DMF
Triphenylphosphine (PPh₃)Phosphonium SaltReflux in a non-polar solvent (e.g., Toluene)
Azide (e.g., NaN₃)Benzyl (B1604629) AzideAqueous or alcoholic solvent mixtures
Thiolates (e.g., R-SNa)Thioether (Sulfide)Polar solvent (e.g., Ethanol, DMF)
N-Heterocycles (e.g., Imidazole)N-Alkylated HeterocycleBase (e.g., NaH) in an aprotic solvent (e.g., THF)

Transformations Involving the Nitrile Moiety of this compound

The nitrile group (-C≡N) is a versatile functional group that can undergo hydrolysis to form carboxylic acids or amides, and reduction to yield amines or aldehydes. These transformations provide pathways to other important classes of organic compounds. researchgate.net

The hydrolysis of nitriles can be catalyzed by either acid or base and can be controlled to yield either an amide or a carboxylic acid. lumenlearning.com

Acid-Catalyzed Hydrolysis: In the presence of strong aqueous acid (e.g., H₂SO₄, HCl) and heat, the nitrile is protonated, which increases the electrophilicity of the carbon atom. lumenlearning.com Water then acts as a nucleophile, attacking the carbon. After a series of proton transfer steps, an amide intermediate is formed. Under forcing conditions, this amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt.

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., aqueous NaOH), the hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. libretexts.org The resulting intermediate is protonated by water to give an imidic acid, which tautomerizes to an amide. libretexts.org The reaction can often be stopped at the amide stage by using milder conditions (e.g., lower temperatures). youtube.com With excess base and heat, the amide is further hydrolyzed to a carboxylate salt, which upon acidic workup yields the carboxylic acid.

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. wikipedia.org

Reduction to Primary Amines: This transformation involves the addition of two equivalents of H₂ across the carbon-nitrogen triple bond.

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that efficiently converts nitriles to primary amines. The reaction typically proceeds in an anhydrous ether solvent, followed by an aqueous workup. libretexts.orglibretexts.org

Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a metal catalyst such as Raney nickel, platinum (PtO₂), or palladium on carbon (Pd/C). wikipedia.orglibretexts.org To suppress the formation of secondary and tertiary amine byproducts, ammonia is often added to the reaction mixture. commonorganicchemistry.com Borane complexes like BH₃-THF are also effective reagents for this conversion. commonorganicchemistry.comorganic-chemistry.org

Reduction to Aldehydes: The partial reduction of a nitrile yields an aldehyde. This requires a less reactive reducing agent that can deliver only one hydride equivalent to the nitrile.

Diisobutylaluminium Hydride (DIBAL-H): This is the most common and effective reagent for the partial reduction of nitriles to aldehydes. libretexts.orgcommonorganicchemistry.com The reaction is performed at low temperatures (typically -78 °C) to prevent over-reduction. DIBAL-H coordinates to the nitrogen atom, and a single hydride is transferred to the carbon, forming an imine-aluminum complex. wikipedia.org Aqueous workup then hydrolyzes the imine to the final aldehyde product. wikipedia.orgcommonorganicchemistry.com Another method involves the Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid. wikipedia.org

TransformationReagent(s)ProductGeneral Conditions
Full HydrolysisH₃O⁺ (e.g., aq. H₂SO₄), heatCarboxylic AcidRefluxing in strong aqueous acid
Full HydrolysisNaOH(aq), heat; then H₃O⁺Carboxylic AcidRefluxing in strong aqueous base, followed by acidification
Partial HydrolysisNaOH(aq), controlled temp.AmideMild basic conditions, careful temperature control youtube.com
Full Reduction1. LiAlH₄ in ether/THF; 2. H₂OPrimary AmineAnhydrous conditions, followed by aqueous workup libretexts.org
Full ReductionH₂, Raney Ni (or Pt, Pd/C)Primary AmineHigh pressure of H₂, often with added NH₃ commonorganicchemistry.com
Partial Reduction1. DIBAL-H in Toluene (B28343)/Hexane; 2. H₂OAldehydeLow temperature (e.g., -78 °C) is crucial commonorganicchemistry.com

Aromatic Ring Functionalization and Electrophilic/Nucleophilic Aromatic Substitutions

The reactivity of the aromatic ring in this compound towards electrophilic aromatic substitution (SEAr) is governed by the cumulative electronic effects of its three substituents: the nitrile (-CN) group, two methyl (-CH3) groups, and the bromomethyl (-CH2Br) group. wikipedia.org The SEAr mechanism typically proceeds via an initial attack by an electrophile on the π-system of the benzene ring, forming a resonance-stabilized carbocation known as a Wheland intermediate. masterorganicchemistry.com A subsequent deprotonation step then restores aromaticity. lumenlearning.com

The directing influence of each substituent determines the position of incoming electrophiles. The two methyl groups are activating and ortho-, para-directing, enhancing the electron density at the C2, C4, and C6 positions. libretexts.org Conversely, the nitrile group is strongly deactivating and a meta-director. The bromomethyl group is weakly deactivating due to the inductive effect of the bromine atom but is considered an ortho-, para-director.

In the case of this compound, the positions for substitution are C2 and C6. These positions are ortho to one methyl group and para to the other, making them strongly activated. The directing effects of the substituents are in consensus, strongly favoring electrophilic attack at the C2 and C6 positions.

Table 1: Directing Effects of Substituents on the Aromatic Ring

Substituent Position Electronic Effect Directing Influence
Cyano (-CN) C1 Deactivating Meta (to C3, C5)
Methyl (-CH3) C3, C5 Activating Ortho, Para (to C2, C4, C6)

Due to the strong activation provided by the two methyl groups towards the C2 and C6 positions, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts alkylation/acylation are predicted to occur selectively at these sites. wikipedia.orglumenlearning.com Nucleophilic aromatic substitution (SNAr) on the ring is unlikely under standard conditions, as it requires the presence of powerful electron-withdrawing groups and a leaving group directly on the aromatic ring, which is not the case for this molecule.

Metal-Catalyzed Cross-Coupling Reactions Utilizing the Benzylic Bromide

The benzylic bromide functional group is an excellent electrophilic partner in a wide array of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds at the sp³-hybridized benzylic position.

Suzuki, Sonogashira, Heck, and Stille Coupling Variants

Suzuki-Miyaura Coupling: This reaction has been successfully applied to benzylic bromides for the synthesis of diarylmethanes. nih.gov Palladium catalysts are commonly employed, and the reaction demonstrates good functional group tolerance. nih.gov For instance, the coupling of benzylic bromides with arylboronic acids can be achieved using catalysts like Pd(OAc)₂ with bulky, electron-rich phosphine (B1218219) ligands such as JohnPhos, or with chelating phosphine complexes like PdCl₂(dppf). nih.govnih.gov These reactions can proceed under relatively mild conditions, sometimes even in aqueous solvent systems. researchgate.net

Sonogashira Coupling: The coupling of benzylic bromides with terminal alkynes provides a direct route to benzyl alkynes. An efficient method utilizes a palladium catalyst with lithium acetylides, which proceeds rapidly at room temperature and is compatible with sensitive functional groups, including the nitrile moiety present in the target molecule. rsc.org Another reported approach involves a domino four-component reaction of benzyl halides, two equivalents of a terminal alkyne, and a base, catalyzed by both palladium and copper(I) chloride, to yield highly substituted enynes. thieme-connect.com

Heck Reaction: While the classical Heck reaction couples aryl or vinyl halides with alkenes, Heck-type reactions involving benzylic halides have been developed. organic-chemistry.org Both palladium and nickel catalysts can facilitate the coupling of benzylic bromides and chlorides with olefins. lookchem.comnih.gov Ligand-free palladium acetate (B1210297) has been shown to efficiently catalyze the intramolecular Heck reaction of secondary benzylic bromides. lookchem.com Nickel-catalyzed variants can couple benzyl chlorides with a broad scope of simple olefins at room temperature, often with high selectivity. nih.gov

Stille Coupling: This reaction involves the coupling of an organostannane with an organic halide. Benzylic halides are known to be suitable electrophiles for this transformation. wikipedia.org The reaction is typically catalyzed by a palladium complex and allows for the formation of C(sp³)-C(sp²) or C(sp³)-C(sp³) bonds. wikipedia.orgharvard.edu While versatile, a significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. organic-chemistry.org

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions with Benzylic Bromides

Coupling Reaction Catalyst / Ligand Base / Solvent Coupling Partner Typical Product Reference(s)
Suzuki-Miyaura Pd(OAc)₂ / JohnPhos K₂CO₃ / DMF Arylboronic Acid Diarylmethane nih.gov
Suzuki-Miyaura PdCl₂(dppf) Cs₂CO₃ / THF/H₂O Potassium Aryltrifluoroborate Diarylmethane nih.gov
Sonogashira [Pd(μ-I)PtBu₃]₂ THF Lithium Acetylide Benzyl Alkyne rsc.org
Heck (intramolecular) Pd(OAc)₂ (ligand-free) K₂CO₃ / DMF Pendant Alkene Pyrroline Derivative lookchem.com

| Stille | Pd(PPh₃)₄ | N/A / THF | Organostannane | Aryl/Alkyl-Substituted Benzyl | wikipedia.orglibretexts.org |

Mechanistic Insights into Catalytic Cycles and Ligand Effects

The catalytic cycles for these cross-coupling reactions generally involve three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition: The cycle begins with the oxidative addition of the benzylic bromide to a low-valent metal center, typically Pd(0), to form a Pd(II) intermediate. libretexts.org This step involves the cleavage of the C-Br bond. For benzylic halides, this process can occur with inversion of stereochemistry. wikipedia.org The reactivity order for halides is generally I > Br > Cl, making benzylic bromides more reactive than the corresponding chlorides. lookchem.com

Transmetalation: In this step, the organic group from the nucleophilic coupling partner (e.g., organoboron, organotin) is transferred to the palladium center, displacing the halide. wikipedia.orgwikipedia.org This is a crucial step where the new carbon-carbon bond is poised to form. The choice of base in Suzuki reactions is critical for activating the organoboron reagent to facilitate this transfer. wikipedia.org

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the Pd(II) center, which forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue. nih.gov

Ligand Effects: The choice of ligand coordinated to the metal center is paramount for a successful cross-coupling reaction. Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphines (e.g., JohnPhos, SPhos), are known to accelerate both the oxidative addition and reductive elimination steps. nih.gov The steric bulk of these ligands promotes the reductive elimination, while their electron-donating nature facilitates the oxidative addition. In some cases, chelating phosphine ligands with a large "bite angle" are effective. nih.gov Conversely, some systems have been developed that operate efficiently with no ligand at all, simplifying the reaction setup. researchgate.netlookchem.com

Radical Reactions and Bond Dissociation Energies in the Chemistry of this compound

The benzylic C-Br bond in this compound is susceptible to homolytic cleavage, leading to the formation of a benzylic radical. The stability of this radical intermediate plays a key role in its formation. The resulting 4-(cyanomethyl)-2,6-dimethylphenyl radical is stabilized by resonance with the aromatic ring and further stabilized by hyperconjugation with the two methyl groups.

The tendency for this bond to break homolytically is quantified by its bond dissociation energy (BDE). The BDE for the C-Br bond in benzyl bromide is approximately 230 kJ/mol (55 kcal/mol). The substituents on the aromatic ring of this compound will modulate this value. The two electron-donating methyl groups will stabilize the resulting benzylic radical, thereby lowering the BDE of the C-Br bond. In contrast, the electron-withdrawing nitrile group will destabilize the radical, which would tend to increase the BDE. The net effect will be a balance of these opposing electronic influences.

This propensity to form a stable radical intermediate suggests that this compound can participate in radical-mediated reactions. Indeed, some transition-metal-catalyzed reactions, including certain Heck-type couplings of alkyl halides, are proposed to proceed via radical intermediates rather than a purely organometallic cycle. acs.org

Advanced Spectroscopic Characterization of 4 Bromomethyl 3,5 Dimethylbenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. For 4-(Bromomethyl)-3,5-dimethylbenzonitrile, a combination of one- and two-dimensional NMR experiments would be employed to definitively assign the structure.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts are influenced by the electronic environment of each proton.

Aromatic Protons (Ar-H): The two protons on the benzene (B151609) ring are chemically equivalent and are expected to appear as a singlet in the aromatic region, typically between δ 7.0-8.0 ppm. libretexts.orgamherst.edu The exact chemical shift would be influenced by the cumulative electronic effects of the nitrile, bromomethyl, and two methyl substituents. wisc.edu

Benzylic Protons (-CH₂Br): The two protons of the bromomethyl group are also equivalent and would present as a singlet. chemicalbook.com Due to the deshielding effect of the adjacent bromine atom and the aromatic ring, this signal is expected to appear in the range of δ 4.4-4.6 ppm. chemicalbook.comchemicalbook.com

Methyl Protons (-CH₃): The six protons of the two equivalent methyl groups on the benzene ring would give rise to a single, sharp singlet. libretexts.org These protons are expected to resonate in the range of δ 2.2-2.5 ppm. libretexts.org

The absence of adjacent, non-equivalent protons for each signal type would result in a spectrum characterized by three distinct singlets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (Ar-H) ~7.3 Singlet 2H
Benzylic (-CH₂Br) ~4.5 Singlet 2H

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of this compound, fewer signals than the total number of carbon atoms are expected.

Nitrile Carbon (-C≡N): The carbon of the nitrile group is characteristically found in the δ 115-125 ppm region. nih.gov This signal is often of lower intensity due to the lack of directly attached protons.

Aromatic Carbons (Ar-C): The benzene ring will exhibit signals for both protonated and quaternary carbons. The two equivalent protonated aromatic carbons are expected in the δ 125-140 ppm range. oregonstate.edupressbooks.pub The quaternary carbons—those bonded to the nitrile, bromomethyl, and methyl groups—will also appear in this region, with their specific shifts influenced by the substituent effects. oregonstate.edupressbooks.pub

Benzylic Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to resonate in the range of δ 30-40 ppm. docbrown.info

Methyl Carbons (-CH₃): The two equivalent methyl carbons will produce a single signal in the aliphatic region, typically around δ 20-25 ppm. pressbooks.pub

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Nitrile (-C≡N) ~118
Aromatic (Ar-C) ~125-145
Benzylic (-CH₂Br) ~33

While the ¹H and ¹³C NMR spectra provide significant information, two-dimensional (2D) NMR techniques are crucial for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, no cross-peaks are expected in a COSY spectrum as all proton signals are singlets with no adjacent proton neighbors.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show correlations between the aromatic protons and their attached carbons, the benzylic protons and the benzylic carbon, and the methyl protons and the methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range (2-3 bond) correlations between protons and carbons. researchgate.net For instance, the benzylic protons (-CH₂Br) would be expected to show a correlation to the adjacent quaternary aromatic carbon and the two neighboring aromatic carbons bearing methyl groups. The methyl protons would show correlations to their attached aromatic carbon and the adjacent aromatic carbons. The aromatic protons would show correlations to neighboring carbons within the ring. These correlations would unequivocally confirm the substitution pattern of the benzene ring. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise mass of the molecular ion of this compound. nih.govyoutube.com This technique allows for the calculation of the elemental formula with a high degree of confidence, confirming the molecular formula C₁₀H₁₀BrN. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). blogspot.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for analyzing the purity of this compound and for profiling the products of reactions involving this compound. azom.commdpi.com The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component as it elutes. hidenanalytical.com

In the context of synthesizing derivatives of this compound, GC-MS can be used to monitor the progress of the reaction, identify intermediates and byproducts, and assess the purity of the final product. gcms.cz The fragmentation pattern observed in the mass spectrum provides structural information that aids in the identification of these compounds. blogspot.comucla.edu For this compound, a common fragmentation pathway would be the loss of the bromine atom to form a stable benzylic carbocation, which would be observed as a prominent peak in the mass spectrum. blogspot.comucla.edubrainly.comchegg.com Further fragmentation of the aromatic ring and loss of the nitrile group could also be observed. The characteristic bromine isotope pattern in fragment ions containing bromine would further aid in their identification. researchgate.net

Table 3: List of Compounds Mentioned

Compound Name
This compound
Benzyl (B1604629) bromide

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the structural framework of this compound by analyzing its molecular vibrations.

The analysis of the vibrational spectra of this compound is facilitated by examining the characteristic frequencies of its constituent functional groups and the benzene ring. The presence of a nitrile group (C≡N) is typically marked by a strong, sharp absorption band in the IR spectrum in the region of 2220-2260 cm⁻¹. The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring are expected in the 3000-3100 cm⁻¹ region. The C-C stretching vibrations within the benzene ring usually appear in the 1400-1600 cm⁻¹ range.

The methyl (-CH₃) groups attached to the benzene ring will exhibit symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ and 2925-2975 cm⁻¹ regions, respectively. Their bending vibrations will be observed around 1375-1450 cm⁻¹. The bromomethyl (-CH₂Br) group introduces further characteristic vibrations. The C-H stretching of the methylene (B1212753) group is expected in the same region as the methyl C-H stretches. The scissoring (bending) vibration of the -CH₂ group typically appears around 1465 cm⁻¹. The C-Br stretching vibration is expected at lower frequencies, generally in the 500-600 cm⁻¹ range.

A theoretical study on the vibrational properties of p-xylene (B151628) and its halogenated derivatives provides insights into how substituents affect the vibrational modes of the benzene ring. sciprofiles.com The presence of multiple substituents, as in this compound, can lead to complex vibrational spectra where modes are often coupled. aip.org

For a closely related compound, 4-bromo-3-methylbenzonitrile, experimental and theoretical vibrational assignments have been made. researchgate.net These assignments can serve as a valuable reference for interpreting the spectra of this compound. For instance, in 4-bromo-3-methylbenzonitrile, the C≡N stretching vibration is observed at 2252 cm⁻¹ in the Raman spectrum. researchgate.net

Specific spectral data for 4-(bromomethyl)benzonitrile (also known as 4-cyanobenzyl bromide) is available, providing a direct reference for its vibrational characteristics. chemicalbook.comnih.gov

Table 1: Predicted Characteristic Vibrational Modes for this compound

Vibrational Mode Functional Group Expected Wavenumber Range (cm⁻¹)
C-H Stretch Aromatic Ring 3000-3100
C-H Stretch Methyl (-CH₃) & Methylene (-CH₂Br) 2850-2975
C≡N Stretch Nitrile 2220-2260
C-C Stretch Aromatic Ring 1400-1600
C-H Bend Methyl (-CH₃) & Methylene (-CH₂Br) 1375-1465

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower energy molecular orbitals to higher energy ones. The primary electronic transitions in such molecules are typically π → π* transitions associated with the conjugated π-system of the benzene ring.

The substitution pattern on the benzene ring significantly influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax). The nitrile (-CN), bromomethyl (-CH₂Br), and dimethyl (-CH₃)₂ substituents on the benzene ring in this compound will affect the electronic distribution in the aromatic ring. The methyl groups are weakly electron-donating, while the nitrile group is electron-withdrawing. The bromomethyl group can have a more complex influence.

General studies on substituted benzyl-type radicals show that substitutions on the benzene ring cause a red-shift (a shift to longer wavelengths) in the electronic transitions. koreascience.kr For 4-(bromomethyl)benzonitrile, a UV-VIS spectrum is available, which can serve as a foundational reference. nih.gov The electronic absorption spectra of various benzyl bromide derivatives have been a subject of interest in understanding their reactivity. nih.govresearchgate.net

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands in the UV region. The precise λmax values would be influenced by the interplay of the electronic effects of all the substituents. The conjugation of the benzene ring with the nitrile group is a key factor determining the electronic structure and the resulting UV-Vis absorption.

Table 2: Expected Electronic Transitions for this compound

Transition Chromophore Expected Wavelength Region

X-ray Crystallography for Solid-State Structural Determination and Conformation (if applicable)

While specific crystallographic data for this compound was not found in the searched literature, the crystal structure of the closely related compound, 4-bromo-3,5-dimethylbenzonitrile , has been determined. nih.gov This structure provides valuable insights into the solid-state conformation and intermolecular interactions that might be expected for the target molecule.

The structural parameters of 4-bromo-3,5-dimethylbenzonitrile, such as bond lengths and angles, are within the expected ranges for substituted benzene derivatives. The analysis of this crystal structure can help in understanding how the substituents influence the geometry of the benzene ring. For this compound, the presence of the -CH₂Br group instead of a bromine atom would introduce more conformational flexibility around the C(aryl)-C(methylene) bond.

Table 3: Crystallographic Data for the Related Compound 4-Bromo-3,5-dimethylbenzonitrile nih.gov

Parameter Value
Chemical Formula C₉H₈BrN
Crystal System Monoclinic
Space Group P 1 21/m 1
a (Å) 4.03820
b (Å) 8.9362
c (Å) 12.1015
α (°) 90
β (°) 93.763
γ (°) 90

This crystallographic information for a closely related derivative offers a solid foundation for understanding the potential solid-state structure of this compound.

Computational and Theoretical Investigations of 4 Bromomethyl 3,5 Dimethylbenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods would provide deep insights into the structure, stability, and reactivity of 4-(Bromomethyl)-3,5-dimethylbenzonitrile.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT study of this compound would typically involve optimizing the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, various electronic properties could be calculated.

Key parameters that would be determined include the total energy, dipole moment, and the distribution of electron density. These calculations would help in understanding the molecule's polarity and how it might interact with other molecules. Reactivity descriptors, such as ionization potential, electron affinity, and electronegativity, could also be derived from the electronic structure, offering predictions about its chemical behavior. While such studies have been performed on similar molecules like 4-Bromo-3-methylbenzonitrile, specific data for this compound is not available. orientjchem.org

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are frequently used to predict spectroscopic data, which can aid in the identification and characterization of compounds.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. The calculated shifts would then be compared to a standard (like tetramethylsilane) to provide a theoretical spectrum.

IR (Infrared): The vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and correlate to absorption peaks in an IR spectrum. A theoretical IR spectrum could be generated to help assign experimental peaks to specific vibrational modes.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) is the standard method for predicting electronic transitions. This would provide information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands in a UV-Vis spectrum.

Currently, there are no published studies containing predicted spectroscopic parameters for this compound.

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO: The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A small gap generally suggests higher reactivity.

Charge Distribution: A Mulliken or Natural Bond Orbital (NBO) analysis would be performed to determine the partial atomic charges on each atom in this compound. This would reveal the electrophilic and nucleophilic sites within the molecule, providing further insight into its reactivity. A molecular electrostatic potential (MEP) map would visually represent the charge distribution, highlighting regions of positive and negative electrostatic potential.

Specific FMO analysis and charge distribution data for this compound are not found in the current body of scientific literature.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound over time. An MD simulation would model the movement of atoms in the molecule, providing insights into its conformational flexibility. This would be particularly useful for understanding the rotation around the C-C bond connecting the bromomethyl group to the benzene (B151609) ring.

Furthermore, MD simulations could be used to study how molecules of this compound interact with each other in a condensed phase (liquid or solid). This would help in understanding intermolecular forces, such as van der Waals interactions and dipole-dipole interactions, which govern the physical properties of the substance. To date, no such simulations have been published for this compound.

Reaction Mechanism Modeling and Transition State Characterization

Theoretical modeling can be used to investigate the mechanisms of chemical reactions involving this compound. For example, the benzylic bromide is a reactive functional group that can participate in nucleophilic substitution reactions. Computational methods could be used to model the reaction pathway of such a substitution.

This would involve identifying the transition state structure, which is the highest energy point along the reaction coordinate. By calculating the activation energy (the energy difference between the reactants and the transition state), the rate of the reaction can be predicted. However, no specific reaction mechanism modeling studies featuring this compound have been found.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Applications in Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physical properties, respectively.

To develop a QSAR/QSPR model for the chemical reactivity of compounds including this compound, a dataset of related molecules with known reactivity data would be required. Various molecular descriptors (physicochemical, topological, electronic, etc.) would be calculated for each molecule in the dataset. Statistical methods would then be used to build a mathematical equation that correlates these descriptors with the observed reactivity. Such a model could then be used to predict the reactivity of new, untested compounds. There are currently no published QSAR or QSPR studies that include this compound.

Applications of 4 Bromomethyl 3,5 Dimethylbenzonitrile As a Versatile Chemical Building Block

Role in the Synthesis of Pharmaceutical Intermediates and Advanced Drug Scaffolds

The chemical architecture of 4-(Bromomethyl)-3,5-dimethylbenzonitrile makes it a valuable intermediate in the pharmaceutical industry. The bromomethyl group serves as a highly reactive site for nucleophilic substitution reactions, enabling the covalent attachment of the 3,5-dimethylbenzonitrile (B1329614) moiety to various molecular scaffolds. This is crucial for building complex drug molecules where the cyanobenzyl group may be a key pharmacophore or a structural element designed to interact with biological targets.

Benzylic bromides, such as this compound, are instrumental in the synthesis of active pharmaceutical ingredients (APIs), including potential anti-inflammatory and anti-cancer compounds. lifechempharma.com The reactivity of the bromomethyl group allows for its use in alkylation reactions, forming new carbon-carbon or carbon-heteroatom bonds, which is a fundamental strategy in drug discovery and development for constructing advanced drug scaffolds. lifechempharma.com

Construction of Complex Heterocyclic Systems

The reactive nature of this compound facilitates its use in the synthesis and functionalization of various heterocyclic compounds, which are core components of many pharmaceuticals.

Pyrroles, Pyrazoles, and Related N-Heterocycles

Pyrrole and pyrazole (B372694) scaffolds are prevalent in medicinal chemistry. eurekaselect.comslideshare.net The nitrogen atom in these N-heterocycles is nucleophilic and can react with electrophilic alkylating agents like this compound. This reaction, typically an N-alkylation, attaches the cyanobenzyl group to the heterocyclic ring, a common strategy for modifying the pharmacological properties of the molecule.

While specific examples utilizing this compound are not extensively documented, the reaction of the closely related analog, 4-(bromomethyl)benzonitrile, provides a clear precedent. In a documented synthesis, 4-(bromomethyl)benzonitrile was reacted with dimethyl 1H-pyrazole-3,5-dicarboxylate in the presence of potassium carbonate to yield Dimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate. nih.gov This reaction demonstrates the utility of the bromomethylbenzonitrile scaffold in constructing functionalized pyrazole derivatives.

Table 1: Synthesis of a Functionalized Pyrazole Derivative

Reactant 1 Reactant 2 Reagent Product
4-(bromomethyl)benzonitrile Dimethyl 1H-pyrazole-3,5-dicarboxylate K₂CO₃ in Acetone Dimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate

Data derived from a synthesis using a close structural analog of this compound. nih.gov

Pyrimidines and Fused Pyrimidine (B1678525) Derivatives

Pyrimidines and their fused ring systems are another class of heterocycles with significant biological and therapeutic applications. bu.edu.egnih.gov The synthesis of pyrimidine derivatives can involve the condensation of a 1,3-bifunctional three-carbon fragment with an amidine or related compound. bu.edu.eg Post-synthesis functionalization of the pyrimidine ring is a common strategy to develop new drug candidates.

The bromomethyl group of this compound can be used to alkylate pyrimidine rings at various positions, depending on the substitution pattern and reaction conditions. This allows for the introduction of the 3,5-dimethyl-4-cyanobenzyl moiety, potentially influencing the molecule's interaction with biological targets. Fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines, are of great interest in medicinal chemistry, and alkylation with reagents like this compound offers a route to novel derivatives. nih.gov

Precursor in the Development of Agrochemicals and Specialty Fine Chemicals

Beyond pharmaceuticals, benzonitrile (B105546) derivatives are important components in the agrochemical industry and in the production of specialty fine chemicals. atomfair.comcymitquimica.com The structural features of this compound make it a suitable precursor for creating new herbicides, insecticides, or fungicides. The reactive handle allows it to be incorporated into larger, more complex molecules designed for specific agricultural applications. lifechempharma.com

As a fine chemical, this compound serves as a versatile building block for organic synthesis. clearsynth.comclearsynth.com Its dual functionality—the reactive benzylic bromide and the synthetically adaptable nitrile group—provides chemists with multiple pathways to construct new materials and specialty chemicals for diverse applications. lifechempharma.com

Synthesis of Advanced Materials and Polymers

The unique electronic and structural properties of the benzonitrile group can be imparted to larger macromolecular structures, making this compound a candidate for the synthesis of advanced materials.

Monomer for Conjugated Polymers (e.g., Poly(p-phenylenevinylene) derivatives)

Poly(p-phenylenevinylene) (PPV) and its derivatives are an important class of conjugated polymers known for their electroluminescent properties, making them useful in applications like organic light-emitting diodes (OLEDs). rsc.org One common method for synthesizing PPV derivatives is the Gilch polymerization, which proceeds from α,α'-dihalo-p-xylenes (bis(bromomethyl)benzene derivatives) using a strong base. nih.gov

Monomers containing a single bromomethyl group, such as this compound, can be incorporated into these polymerization reactions. Depending on the stoichiometry, they can act as chain-capping agents to control the molecular weight of the polymer or be copolymerized with bis(bromomethyl) monomers to introduce specific functionalities, like the cyanophenyl group, along the polymer backbone. researchgate.net The introduction of such groups can tune the polymer's electronic properties, solubility, and solid-state morphology. nih.gov

Building Block for Supramolecular Assemblies and Frameworks

The molecular structure of this compound provides key features that are highly advantageous for its use in crystal engineering and the formation of supramolecular assemblies. Supramolecular chemistry relies on non-covalent interactions to organize molecules into larger, well-defined structures. The nitrile group and the bromomethyl group of this compound can both participate in such interactions.

The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. More significantly, the bromine atom of the bromomethyl group can engage in halogen bonding. Halogen bonding is a directional, non-covalent interaction between a halogen atom (in this case, bromine) and a Lewis base (an electron-pair donor). These interactions, along with weaker C-H···N and C-H···Br hydrogen bonds, can guide the self-assembly of molecules in the solid state, leading to the formation of predictable and stable crystalline lattices.

Research on structurally related bromomethylated aromatic compounds has demonstrated their capacity to form intricate supramolecular networks. For example, the crystal structure of 3,5-bis(bromomethyl)phenyl acetate (B1210297) reveals the presence of both C—H···Br hydrogen bonds and C—Br···Br halogen bonds, which direct the packing of the molecules into two-dimensional aggregates. nih.gov It is therefore highly probable that this compound would exhibit similar behavior, making it a promising candidate for the design of new crystalline materials with specific topologies and properties. The interplay between the nitrile and bromomethyl functionalities could lead to the formation of complex and robust supramolecular synthons, which are structural units in crystal engineering.

Table 1: Potential Non-Covalent Interactions Involving this compound in Supramolecular Assembly

Interacting Group on this compound Potential Non-Covalent Interaction Potential Partner Molecule/Group
Bromomethyl (-CH₂Br) Halogen Bonding (C-Br···X) Lewis bases (e.g., N, O, S atoms)
Bromomethyl (-CH₂Br) Hydrogen Bonding (C-H···Y) Hydrogen bond acceptors
Nitrile (-C≡N) Hydrogen Bonding (C≡N···H-Z) Hydrogen bond donors

In addition to self-assembly, the reactive bromomethyl group allows for the covalent incorporation of the 4-(cyanomethyl)-2,6-dimethylphenyl moiety into larger, pre-designed molecular scaffolds such as macrocycles or molecular clips. These larger structures can then act as hosts in host-guest chemistry or as nodes in the construction of more complex frameworks like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), although direct synthesis of MOFs and COFs using this specific building block is not yet widely documented.

Development of Novel Reagents and Ligands in Catalysis

The development of new ligands is crucial for advancing the field of homogeneous catalysis, as the ligand sphere around a metal center dictates the catalyst's activity, selectivity, and stability. This compound serves as an excellent precursor for a variety of ligands due to the high reactivity of the benzylic bromide. This group is susceptible to nucleophilic substitution, allowing for the straightforward attachment of various coordinating groups.

One of the most common methods for synthesizing phosphine (B1218219) ligands, a cornerstone of modern catalysis, involves the reaction of metal phosphides with alkyl halides. nih.gov In this context, this compound can react with lithium or sodium salts of primary or secondary phosphines (R₂PLi or RHPLi) to form new phosphine ligands. The resulting ligands would feature a phosphine group attached to the benzylic carbon, with the dimethylbenzonitrile unit providing specific steric and electronic properties. The steric bulk provided by the two methyl groups ortho to the bromomethyl group can influence the coordination geometry around a metal center, which in turn can enhance catalytic selectivity.

Table 2: Examples of Ligand Synthesis via Nucleophilic Substitution of this compound

Nucleophile Resulting Ligand Type Potential Catalytic Application
Diphenylphosphine (Ph₂P⁻) Tertiary Phosphine Cross-coupling reactions, hydrogenation
Imidazole (B134444) N-Heterocyclic Carbene (NHC) Precursor Metathesis, C-H activation
Primary or Secondary Amine Amine Ligand Various transition metal-catalyzed reactions

Furthermore, this compound is a valuable starting material for the synthesis of N-heterocyclic carbene (NHC) precursors. NHCs are a powerful class of ligands that have found widespread use in catalysis. The synthesis of NHC precursors often involves the N-alkylation of an imidazole or other azole with an alkyl halide. By reacting this compound with an appropriate N-heterocycle, one can introduce the 4-cyano-3,5-dimethylbenzyl group onto the nitrogen atom, forming an imidazolium (B1220033) or other azolium salt. Subsequent deprotonation of this salt would yield the corresponding NHC, which can then be used to generate catalytically active metal complexes.

The nitrile group can also play a role in the resulting ligand's function. While often considered a spectator group, it can coordinate to metal centers in a secondary fashion or be chemically transformed into other functional groups, such as an amine or a carboxylic acid, in later synthetic steps, thereby allowing for the creation of multifunctional ligands. The development of such tailored ligands is a key area of research in catalysis, aimed at achieving higher efficiency and selectivity in chemical transformations.

Future Outlook and Emerging Research Frontiers for 4 Bromomethyl 3,5 Dimethylbenzonitrile

Innovations in Sustainable Synthesis and Green Chemistry Principles

The traditional synthesis of bromomethylated aromatic compounds often involves radical bromination using reagents like N-bromosuccinimide (NBS) in chlorinated solvents such as carbon tetrachloride (CCl4), initiated by azobisisobutyronitrile (AIBN). rsc.org While effective, this method presents environmental and safety concerns due to the toxicity of the solvent and reagents. Future research will undoubtedly focus on developing greener, more sustainable synthetic routes to 4-(Bromomethyl)-3,5-dimethylbenzonitrile.

Key areas for innovation include:

Solvent Substitution: Replacing hazardous solvents like CCl4 with greener alternatives is a primary goal. Options include supercritical fluids (e.g., scCO2), ionic liquids, or solvent-free "grinding" methods. researchgate.net

Alternative Brominating Agents: Exploring less hazardous brominating agents is crucial. Processes utilizing sodium bromate (B103136) (NaBrO3) in the presence of a reducing agent like sodium bisulfite (NaHSO3) have been shown to be effective for similar transformations and could be adapted. google.com

Photocatalysis: Visible-light photocatalysis offers a powerful, energy-efficient method for generating radicals under mild conditions, potentially eliminating the need for thermal initiators like AIBN. researchgate.net

Flow Chemistry: Continuous flow processes can enhance safety, improve heat and mass transfer, and allow for precise control over reaction parameters, leading to higher yields and purities while minimizing waste. uniroma1.it

Table 1: Comparison of Synthetic Approaches for Benzylic Bromination

Parameter Traditional Method (e.g., NBS/AIBN/CCl4) Potential Green Chemistry Approach
Brominating Agent N-Bromosuccinimide (NBS) HBr with an oxidant (e.g., H2O2), NaBrO3/NaHSO3
Solvent Carbon Tetrachloride (CCl4), Chloroform Acetonitrile (B52724), Water, Supercritical CO2, Solvent-free
Initiator AIBN (thermal) Visible-light photocatalyst, Electrochemical initiation
Process Type Batch processing Continuous flow

| Waste Generation | Halogenated organic waste, succinimide (B58015) | Water, recyclable catalysts |

Exploration of Unprecedented Reactivity and Novel Reaction Pathways

The reactivity of this compound is dominated by its two primary functional groups: the bromomethyl group and the nitrile group. The benzylic bromide is an excellent electrophile, making it highly susceptible to nucleophilic substitution (SN2) reactions. This allows for the straightforward introduction of a wide variety of functional groups, including ethers, esters, amines, and azides. For instance, similar compounds like 4-(bromomethyl)benzonitrile are known to react with 2H-tetrazole to form N-substituted tetrazoles. fishersci.com

Future research will likely explore more complex and novel transformations:

Palladium-Catalyzed Cross-Coupling: While typically used with aryl halides, advancements may enable novel cross-coupling reactions directly at the benzylic position to form C-C bonds with organometallic reagents.

Dual Functional Group Transformations: Developing one-pot reactions that modify both the bromomethyl and nitrile groups simultaneously or in a tandem sequence could provide rapid access to complex molecular architectures.

Photoredox-Catalyzed Reactions: Using visible light photoredox catalysis to engage the bromomethyl group in novel bond-forming reactions, such as Giese-type radical additions or reductive couplings, represents a significant frontier.

Table 2: Potential Reaction Pathways for this compound

Functional Group Reaction Type Potential Reagent(s) Resulting Functional Group/Product
Bromomethyl Nucleophilic Substitution Alcohols (ROH), Amines (R2NH), Sodium Azide (NaN3) Ether, Amine, Azide
Bromomethyl Williamson Ether Synthesis Phenols (ArOH) Aryl Benzyl (B1604629) Ether
Bromomethyl Grignard Reagent Formation Magnesium (Mg) Organomagnesium Halide
Nitrile Hydrolysis (Acidic/Basic) H3O+ or OH- Carboxylic Acid
Nitrile Reduction Lithium Aluminum Hydride (LiAlH4), H2/Catalyst Primary Amine

| Nitrile | [2+3] Cycloaddition | Sodium Azide (NaN3), ZnCl2 | Tetrazole |

Integration with Automation and Artificial Intelligence in Chemical Synthesis

The synthesis and derivatization of this compound are prime candidates for integration with modern automation and artificial intelligence (AI) platforms. These technologies can accelerate discovery and optimize chemical processes with unprecedented efficiency.

AI-Powered Retrosynthesis: AI tools can analyze vast reaction databases to propose novel and efficient synthetic routes to the target molecule and its derivatives, potentially uncovering pathways that are non-obvious to human chemists. mdpi.com

Automated Reaction Optimization: Robotic platforms can perform high-throughput screening of reaction conditions (e.g., catalysts, solvents, temperatures, concentrations) to rapidly identify the optimal parameters for maximizing yield and minimizing byproducts. This can be guided by machine learning algorithms in a closed-loop "self-optimizing" system. beilstein-journals.org

Predictive Modeling: Machine learning models can be trained to predict the outcome of reactions involving this compound, enabling researchers to prioritize experiments with the highest probability of success.

The application of these tools could rapidly map the synthetic utility of this building block, accelerating its use in drug discovery and materials science.

Expanding Applications in Materials Science and Molecular Engineering

The unique combination of a rigid aromatic core, a reactive handle, and a polar nitrile group makes this compound an attractive precursor for advanced materials.

Liquid Crystals: Benzonitrile (B105546) derivatives are well-known components of liquid crystalline materials due to their rod-like shape and high dipole moment. atomfair.com The bromomethyl group allows for the incorporation of this molecule into polymeric liquid crystal systems or for the synthesis of more complex, dimeric liquid crystals.

Functional Polymers: The compound can act as a functional initiator or monomer in controlled polymerization techniques. For example, it could be used to initiate Atom Transfer Radical Polymerization (ATRP) or be grafted onto existing polymer backbones to impart specific properties.

Organic Electronics: As a building block, it can be used to construct larger conjugated molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The nitrile group can tune the electronic properties of the final material.

Table 3: Potential Material Science Applications

Application Area Role of this compound Desired Material Property
Liquid Crystals Precursor to mesogenic molecules Anisotropic shape, high dipole moment
Polymer Chemistry Functional monomer or initiator Controlled architecture, thermal stability
Organic Electronics Building block for conjugated systems Charge transport, luminescence

| Molecular Scaffolding | Core unit for dendrimers or metal-organic frameworks (MOFs) | Defined porosity, high surface area |

Synergistic Research with Computational Chemistry for Predictive Synthesis

Computational chemistry is poised to play a vital role in unlocking the full potential of this compound. By modeling its properties and reactivity, researchers can gain insights that guide experimental work, saving time and resources.

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to map out the energy profiles of potential reaction pathways, identify transition states, and rationalize observed reactivity and selectivity. This can be particularly useful for optimizing the initial synthesis or predicting the outcome of novel reactions. rsc.org

Property Prediction: Computational methods can predict key physicochemical properties of the molecule and its derivatives, such as electronic structure, dipole moment, and spectroscopic signatures (NMR, IR).

Materials by Design: Molecular modeling and simulation can be used to predict the bulk properties of materials derived from this compound. For example, simulations can predict the phase behavior of potential liquid crystals or the charge mobility in organic semiconductor materials, enabling a "materials by design" approach.

The synergy between computational prediction and experimental validation will be key to efficiently exploring the chemical space around this compound and accelerating the discovery of new functions and applications.

Q & A

Q. What are the standard synthetic methodologies for preparing 4-(Bromomethyl)-3,5-dimethylbenzonitrile, and how do reaction conditions influence bromination efficiency?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling. A patent () describes an improved process using bromination of a pre-functionalized benzonitrile precursor under controlled conditions (e.g., temperature, solvent polarity). Key steps include:
  • Selective bromination at the methyl group using N-bromosuccinimide (NBS) in a radical-initiated reaction.
  • Optimization of reaction time and stoichiometry to avoid over-bromination or cyano group hydrolysis .
    For Pd-catalyzed routes (e.g., in Etravirine synthesis), intermediates like 3,5-dimethylbenzonitrile are functionalized via coupling with bromomethyl precursors, requiring inert atmospheres and catalysts like Pd(OAc)₂/XPhos .

Q. How can researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer :
  • ¹H/¹³C NMR : The bromomethyl group (-CH₂Br) appears as a singlet at δ ~4.3–4.5 ppm (¹H) and δ ~30–35 ppm (¹³C). Aromatic protons from the dimethylbenzonitrile core split into distinct peaks due to symmetry (e.g., two singlets for methyl groups at δ ~2.3–2.5 ppm) .
  • HRMS : Expected molecular ion [M+H]⁺ at m/z 236.0 (C₁₀H₁₀BrN). Confirm isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • FT-IR : Stretching vibrations for nitrile (C≡N) at ~2220–2240 cm⁻¹ and C-Br at ~550–650 cm⁻¹ .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., debromination or cyano group hydrolysis) during synthesis?

  • Methodological Answer :
  • Solvent Selection : Use aprotic solvents (e.g., DMF, THF) to minimize hydrolysis. Avoid protic solvents like water or alcohols .
  • Temperature Control : Maintain reactions below 60°C to prevent radical side reactions during bromination .
  • Protecting Groups : Temporarily protect the nitrile group (e.g., as a trimethylsilyl derivative) in multi-step syntheses .

Q. How does the steric environment of this compound influence its reactivity in Suzuki-Miyaura couplings?

  • Methodological Answer : The 3,5-dimethyl groups create steric hindrance, slowing transmetallation in cross-couplings. To enhance reactivity:
  • Use bulky ligands (e.g., XPhos) to stabilize Pd intermediates .
  • Optimize base strength (e.g., Cs₂CO₃ vs. K₂CO₃) to improve oxidative addition efficiency .
    Example: In Etravirine synthesis, Pd(OAc)₂/XPhos enables coupling with pyrimidine derivatives at 80–100°C with yields >60% .

Q. What analytical challenges arise in quantifying trace impurities, and which chromatographic methods resolve them?

  • Methodological Answer :
  • HPLC/UPLC : Use a C18 column with acetonitrile/water gradients (e.g., 60:40 to 95:5 over 20 min). Detect impurities like de-brominated byproducts (e.g., 3,5-dimethylbenzonitrile) at 220 nm .
  • LC-MS/MS : Differentiate isomeric impurities (e.g., bromomethyl positional isomers) via fragmentation patterns. Monitor m/z transitions specific to the target compound .

Q. How is this compound utilized in antiretroviral drug development?

  • Methodological Answer : The compound is a critical intermediate in synthesizing Etravirine (Intelence®), a non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1. Key steps include:
  • Coupling with aminopyrimidine derivatives via Pd-catalyzed C-O bond formation .
  • Addressing poor solubility (BCS Class IV) through co-crystallization or formulation with surfactants .
    Stability studies under accelerated conditions (40°C/75% RH) are required to ensure shelf-life compliance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.